

"Antibacterial agent 118" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 118

Cat. No.: B12402026 Get Quote

Technical Guide: Antibacterial Agent 118 (Compound 20)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 118, also identified as compound 20 in the primary literature, is a novel antimycobacterial agent with demonstrated activity against various Mycobacterium species, including strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for the assessment of its antibacterial efficacy and cytotoxicity are presented, alongside a visualization of its proposed mechanism of action. The information herein is intended to support further research and development of this promising antibacterial compound.

Chemical Structure and Properties

Antibacterial agent 118 is a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of Antibacterial Agent 118



Property	Value	Source
Molecular Formula	C19H21N5O2S	[1][2]
Molecular Weight	383.47 g/mol	[1]
SMILES	O=C(C1=NC=CN=C1NC([C@] 2(CC3C4)C[C@@H]4CC(C3) C2)=O)NC5=NC=CS5	[2]
Appearance	Solid	[3]
Storage	Please store according to the supplier's recommendations.	[2]

Biological Activity

Antibacterial agent 118 has been evaluated for its inhibitory activity against a panel of mycobacterial species and for its cytotoxic effects on a human cell line.

Antimycobacterial Activity

The antimycobacterial efficacy of agent 118 is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) of **Antibacterial Agent 118** against Mycobacterial Strains

Mycobacterial Strain	MIC (μM)
Mycobacterium tuberculosis H37Ra	40.7
Mycobacterium aurum	10.2
Mycobacterium smegmatis	163.0
Mycobacterium tuberculosis H37Rv	62.5
Mycobacterium avium	62.5



Data sourced from MedChemExpress.[2][4][5]

Cytotoxicity

The cytotoxic potential of **Antibacterial agent 118** was assessed against the human hepatocellular carcinoma cell line, HepG2. The half-maximal inhibitory concentration (IC₅₀) was determined.

Table 3: Cytotoxicity of Antibacterial Agent 118

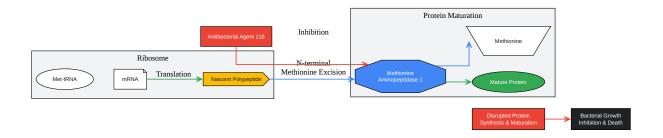
Cell Line	IC ₅₀ (μΜ)
Hep G2	68

Data sourced from MedChemExpress.[4]

Mechanism of Action

The primary mechanism of action for **Antibacterial agent 118** is the inhibition of mycobacterial methionine aminopeptidase 1 (MetAP1).[4] MetAP is a crucial enzyme responsible for the removal of the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function.[6][7][8] By inhibiting MetAP, agent 118 disrupts protein synthesis, leading to bacterial growth arrest and cell death. Mycobacterium tuberculosis possesses two MetAP enzymes, MtMetAP1a and MtMetAP1c.[6][8] Studies have suggested that MtMetAP1a is an essential enzyme for the viability of M. tuberculosis.[6]





Click to download full resolution via product page

Proposed mechanism of action for Antibacterial Agent 118.

Experimental Protocols

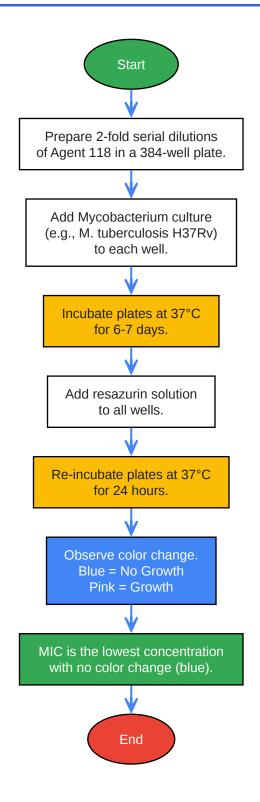
The following are representative experimental protocols for determining the antimycobacterial activity and cytotoxicity of compounds like **Antibacterial agent 118**. These are based on standard methodologies in the field.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of antimycobacterial compounds is the broth microdilution method, often utilizing a colorimetric indicator such as resazurin (Resazurin Microtiter Assay - REMA).

Workflow for MIC Determination (REMA)





Click to download full resolution via product page

Workflow for MIC determination using the REMA method.

Detailed Protocol:



- Compound Preparation: Prepare serial two-fold dilutions of **Antibacterial agent 118** in an appropriate solvent and add 1 μl to the wells of a 384-well microtiter plate.[9]
- Inoculum Preparation: Prepare a suspension of the mycobacterial strain to be tested (e.g., M. tuberculosis H37Rv) in 7H9 broth, adjusted to a concentration of approximately 3 × 10⁵ CFU/ml.[9]
- Inoculation: Add 40 μl of the bacterial suspension to each well containing the test compound.
 Include a culture control (no compound) and a medium control (no bacteria).[9]
- Incubation: Seal the plates in gas-permeable bags and incubate at 37°C for 6 days.[9]
- Addition of Resazurin: Prepare a fresh 1:1 mixture of 0.02% resazurin in water and 10%
 Tween 80. Add 8 μl of this mixture to each well.[9]
- Second Incubation: Re-incubate the plates for an additional 24 hours at 37°C.[9]
- Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]

Cytotoxicity Assay against HepG2 Cells

The cytotoxicity of **Antibacterial agent 118** can be determined using a cell viability assay, such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.

Detailed Protocol (SRB Assay):

- Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells per well in 200 μl of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.1% streptomycin/penicillin. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.[1]
- Compound Exposure: Expose the cells to various concentrations of Antibacterial agent 118
 (e.g., in triplicate) and incubate for 48 hours. Include a positive control (e.g., a known
 cytotoxic agent) and a vehicle control.[1]



- Cell Fixation: After the incubation period, fix the cells by gently adding a solution of trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- Staining: Wash the plates with water and air dry. Add a solution of Sulforhodamine B (SRB) to each well and incubate at room temperature for 30 minutes.
- Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
- Solubilization and Absorbance Reading: Add a Tris-base solution to each well to solubilize
 the bound dye. Read the absorbance at 540 nm using a microplate reader.[1]
- IC₅₀ Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined using appropriate software such as GraphPad Prism.[1]

Summary and Future Directions

Antibacterial agent 118 is a promising antimycobacterial compound with a well-defined chemical structure and a proposed mechanism of action involving the inhibition of the essential enzyme methionine aminopeptidase 1. Its activity against various mycobacterial species, including M. tuberculosis, warrants further investigation. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing the compound's potency and pharmacokinetic properties, and evaluating its efficacy in in vivo models of tuberculosis. The experimental protocols provided in this guide offer a framework for the continued preclinical development of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka PMC [pmc.ncbi.nlm.nih.gov]
- 2. HepG2-based Cytotoxicity Assay Service Creative Biolabs [creative-biolabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reframeDB [reframedb.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Methionine Aminopeptidases from Mycobacterium tuberculosis as Novel Antimycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and characterization of Mycobacterium tuberculosis methionine aminopeptidase type 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Antibacterial agent 118" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402026#antibacterial-agent-118-chemicalstructure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com